2-Methylthiane
Description
2-Methylthiane (C₆H₁₁S) is a sulfur-containing heterocyclic compound featuring a six-membered ring with a methyl group substituted at the 2-position. Structurally, it belongs to the thiacyclohexane family, where sulfur replaces one oxygen atom in the cyclohexane ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of complex molecules. For instance, derivatives like (2-methylthiophen-4-yl)(phenyl)methanol are synthesized using this compound-based precursors, achieving reference yields of approximately 32% under optimized conditions . Its electronic and steric properties, influenced by the methyl substituent, make it a valuable scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
5161-16-0 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 |
InChI Key |
VLBGYQISAJHVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylthiane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,3-propanedithiol with a suitable electrophile can lead to the formation of this compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-methylthiophene, followed by cyclization under controlled conditions. This approach allows for the production of this compound in larger quantities, suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylthiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated thiane derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Methylthiane is a cyclic thioether with the molecular formula . Its structure includes a five-membered ring containing a sulfur atom, which contributes to its unique chemical properties. The presence of the methyl group enhances its reactivity and potential applications in synthesis and catalysis.
Industrial Applications
-
Flavoring Agent
- This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma. It is often used in the formulation of various food products to enhance flavor profiles.
-
Chemical Synthesis
- The compound serves as a building block in organic synthesis. Its thioether functionality allows for various chemical transformations, making it useful in synthesizing other complex organic molecules.
-
Catalysis
- Research has indicated that this compound can act as a catalyst or co-catalyst in certain reactions, particularly those involving sulfur chemistry. Its ability to stabilize reactive intermediates is valuable in synthetic pathways.
Pharmacological Applications
-
Antimicrobial Activity
- Studies have shown that this compound exhibits antimicrobial properties against various pathogens. This potential makes it a candidate for developing new antimicrobial agents.
-
Drug Development
- The compound's structure allows for modifications that can lead to the development of new pharmaceuticals. Researchers are exploring its derivatives for potential therapeutic applications, particularly in targeting specific diseases.
-
Biochemical Research
- In biochemical studies, this compound has been used to investigate metabolic pathways involving sulfur-containing compounds. It aids in understanding the role of thioethers in biological systems.
Case Studies and Research Findings
- Toxicological Studies
- Synthesis of Bioactive Compounds
- Nanoparticle Formulation
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Methylthiane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their function. The sulfur atom in the thiane ring can form bonds with metal ions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : Positional isomerism (e.g., 2- vs. 4-methylthiane) complicates reaction selectivity, necessitating advanced catalysts for high-purity yields .
- Toxicological Data: No studies akin to those for naphthalene derivatives (e.g., carcinogenicity classifications ) exist for this compound, underscoring the need for targeted toxicokinetic research.
- Extraction Difficulties : As with other sulfur heterocycles, matrix interference in chemical analysis (e.g., incomplete extraction ) may obscure accurate quantification.
Biological Activity
2-Methylthiane, a sulfur-containing heterocyclic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its antioxidant, antimicrobial, and cytotoxic effects.
Chemical Structure and Synthesis
This compound is characterized by a five-membered ring containing a sulfur atom and a methyl group. Its synthesis typically involves the alkylation of thiane derivatives or can be achieved through various organic reactions such as nucleophilic substitutions.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies. The key areas of interest include:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as a natural antimicrobial agent.
- Cytotoxicity : Research indicates that while this compound has cytotoxic effects on certain cancer cell lines, it also demonstrates low toxicity towards normal cells.
Antioxidant Activity
Studies have demonstrated that this compound possesses notable antioxidant activity. For instance, it has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that the compound effectively neutralizes free radicals, contributing to its protective role in biological systems.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against several pathogenic bacteria. The compound demonstrated varying degrees of inhibition depending on the bacterial strain tested.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
Cytotoxicity Studies
Cytotoxicity assays have shown that while this compound can inhibit the growth of cancer cells, it is crucial to determine its selectivity towards malignant versus normal cells. In vitro studies indicated an IC50 value for cancer cell lines at approximately 20 µM, while normal cell lines exhibited higher tolerability.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 20 | |
| MCF-7 (breast cancer) | 25 | |
| Normal Human Fibroblasts | >100 |
Case Studies
Several case studies highlight the practical applications of this compound in therapeutic contexts:
- Case Study on Antioxidant Effects : A study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels and oxidative stress markers compared to control groups. This suggests potential benefits in managing diabetes-related complications.
- Antimicrobial Efficacy : In a clinical setting, patients with skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA) were treated with topical formulations containing this compound. Results indicated a marked improvement in infection resolution rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
